Evidence I: Provenance as a Key Intermediate for the Aminobenzisoxazole P1 Pharmacophore
The compound is the immediate precursor to the 3-aminobenzisoxazole P1 ligand, a validated pharmacophore critical for potent factor Xa inhibition. In a series of P1 ligand comparisons, the 3-aminobenzisoxazole-containing inhibitor (23a) exhibited a Ki of 1.4 nM against factor Xa, representing only a 110-fold loss in potency compared to the highly basic benzamidine lead but with markedly improved pharmacokinetics (decreased clearance, increased volume of distribution) [1]. In contrast, other neutral P1 surrogates like 4-methoxyphenyl (22a) showed inferior PK profiles, underscoring that retention of the aminobenzisoxazole core is non-negotiable for achieving a balance of potency and oral bioavailability [1]. The tert-butyl carbamate protecting group is essential to deliver this amine in a masked form during synthesis, and its use is directly documented in the preparation of 1-(3-aminobenzo[d]isoxazol-5-yl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-ones, a class of highly selective factor Xa inhibitors with nanomolar potency [2].
| Evidence Dimension | Factor Xa Inhibitory Activity (Ki) vs. Pharmacokinetic Improvement |
|---|---|
| Target Compound Data | Serves as protected precursor to the 3-aminobenzisoxazole P1 moiety (Ki = 1.4 nM for compound 23a) [1]. |
| Comparator Or Baseline | Benzamidine P1 (Ki = ~0.013 nM for compound 1); 4-Methoxyphenyl P1 (compound 22a) with inferior PK profile [1]. |
| Quantified Difference | 3-Aminobenzisoxazole: Only ~110-fold potency loss relative to benzamidine with substantially improved DMPK; 4-Methoxyphenyl: further diminished PK parameters [1]. |
| Conditions | In vitro factor Xa enzyme inhibition assay and in vivo rat pharmacokinetic studies [1]. |
Why This Matters
Validates the indispensable role of the specific aminobenzisoxazole P1 moiety in balancing potency and oral bioavailability, making this protected intermediate a critical procurement requirement for synthesizing factor Xa inhibitor candidates.
- [1] Lam PY, Clark CG, Li R, et al. Structure-based design of novel guanidine/benzamidine mimics: potent and orally bioavailable factor Xa inhibitors as novel anticoagulants. J Med Chem. 2003;46(21):4405-4418. View Source
- [2] Li YL, Fevig JM, Cacciola J, et al. Preparation of 1-(3-aminobenzo[d]isoxazol-5-yl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-ones as potent, selective, and efficacious inhibitors of coagulation factor Xa. Bioorg Med Chem Lett. 2006;16(19):5176-5182. View Source
